molecular formula C22H28ClN3O7 B14766218 Lenalidomide-CO-PEG3-Cl

Lenalidomide-CO-PEG3-Cl

Cat. No.: B14766218
M. Wt: 481.9 g/mol
InChI Key: SVKIYFTYBVWNHV-UHFFFAOYSA-N
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Description

Lenalidomide-CO-PEG3-Cl is a chemically modified derivative of lenalidomide, a potent immunomodulatory drug widely used in oncology. The compound features a polyethylene glycol (PEG) linker with three ethylene glycol units (PEG3), a carbonyl (CO) group, and a terminal chlorine (Cl) atom. This modification aims to enhance the pharmacokinetic (PK) properties of lenalidomide, such as solubility, stability, and targeted delivery, while retaining its therapeutic efficacy. The Cl group serves as a reactive handle for further conjugation with targeting ligands or other therapeutic agents, making it a versatile building block in drug development, particularly for proteolysis-targeting chimeras (PROTACs) .

Properties

Molecular Formula

C22H28ClN3O7

Molecular Weight

481.9 g/mol

IUPAC Name

3-[2-[2-(2-chloroethoxy)ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]propanamide

InChI

InChI=1S/C22H28ClN3O7/c23-7-9-32-11-13-33-12-10-31-8-6-20(28)24-17-3-1-2-15-16(17)14-26(22(15)30)18-4-5-19(27)25-21(18)29/h1-3,18H,4-14H2,(H,24,28)(H,25,27,29)

InChI Key

SVKIYFTYBVWNHV-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NC(=O)CCOCCOCCOCCCl

Origin of Product

United States

Chemical Reactions Analysis

Lenalidomide-CO-PEG3-Cl undergoes various chemical reactions, including:

Common reagents used in these reactions include N-bromosuccinimide for bromination, iron powder for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Structural Features :

  • Core Structure: Retains the glutarimide-isoindolinone pharmacophore of lenalidomide, critical for binding cereblon (CRBN) E3 ubiquitin ligase .
  • Linker : PEG3 spacer improves hydrophilicity and reduces aggregation.
  • Terminal Group : Chlorine enables nucleophilic substitution reactions for covalent conjugation.

Lenalidomide-CO-PEG3-Cl belongs to a class of lenalidomide derivatives modified with PEG linkers and functional terminal groups. Below is a detailed comparison with structurally analogous compounds:

Structural Differences and Functional Groups
Compound Name Molecular Formula Molecular Weight (g/mol) PEG Length Terminal Group Key Features
This compound Not explicitly provided<sup>*</sup> ~500 (estimated) PEG3 Chlorine (Cl) Optimized for covalent conjugation via Cl; balanced solubility and reactivity
Lenalidomide-CO-PEG2-Cl Not provided ~450 (estimated) PEG2 Chlorine (Cl) Shorter linker may limit solubility; used in PROTAC synthesis
Lenalidomide-PEG3-propargyl C22H27N3O6 429.5 PEG3 Propargyl Enables click chemistry conjugation; improved PK vs. parent compound
Lenalidomide-acetamido-O-PEG4-C2-azide C25H34N6O9 ~610 (estimated) PEG4 Azide Longer PEG4 linker enhances solubility; azide supports bioorthogonal chemistry
Lenalidomide-5'-acetamido-O-PEG3-C2-amine HCl C23H33ClN4O8 528.99 PEG3 Amine (HCl salt) Charged amine improves aqueous solubility; used in antibody-drug conjugates
Pharmacokinetic and Physicochemical Properties
  • Solubility :
    • PEG length directly correlates with hydrophilicity. PEG4 derivatives (e.g., Lenalidomide-acetamido-O-PEG4-C2-azide) exhibit higher aqueous solubility than PEG3 or PEG2 analogs .
    • Terminal charged groups (e.g., amine in ) further enhance solubility but may increase renal clearance.
  • Stability :
    • Chlorine-terminated compounds (e.g., this compound) are stable under physiological conditions but reactive in conjugation-friendly environments .
    • Azide and propargyl groups enable stable storage while permitting rapid click chemistry reactions .
Advantages and Limitations
  • This compound: Advantages: Balanced PK profile; versatile Cl group for diverse conjugation strategies.
  • Comparators :
    • PEG4-azide : Superior solubility but larger molecular weight may limit tissue penetration.
    • PEG2-Cl : Compact size but reduced solubility and conjugation flexibility.

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